molecular formula C28H27NO6 B11119849 2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11119849
M. Wt: 473.5 g/mol
InChI Key: RCVOVWOJDMOBKM-UHFFFAOYSA-N
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Description

2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups, including furan, methoxy, and chromeno-pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, which is then coupled with the chromeno-pyrrole core under specific reaction conditions. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid derivatives, while reduction of the chromeno-pyrrole core produces dihydro derivatives .

Scientific Research Applications

2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its complex structure, which combines multiple functional groups and offers diverse reactivity and applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in scientific research .

Properties

Molecular Formula

C28H27NO6

Molecular Weight

473.5 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H27NO6/c1-16(2)15-34-22-10-8-18(13-23(22)32-4)25-24-26(30)20-12-17(3)7-9-21(20)35-27(24)28(31)29(25)14-19-6-5-11-33-19/h5-13,16,25H,14-15H2,1-4H3

InChI Key

RCVOVWOJDMOBKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=C(C=C5)OCC(C)C)OC

Origin of Product

United States

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